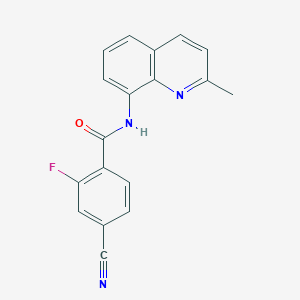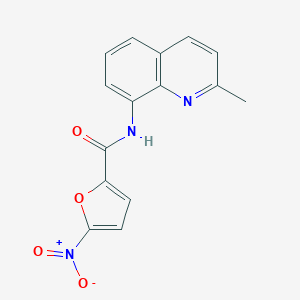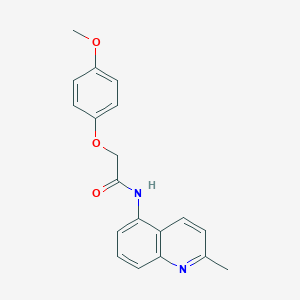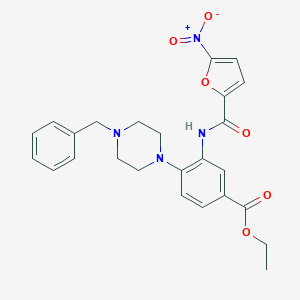![molecular formula C23H21N3O4 B277980 N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B277980.png)
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide is a complex organic compound that features a unique structure combining an oxazole ring fused with a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and chemical biology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the cyclization of pyridine derivatives to form the oxazole ring. This can be achieved through dehydrative cyclization using reagents such as phosphorus oxychloride or polyphosphoric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride for cyclization, hydrogen peroxide for oxidation, and sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenylamine: This compound shares a similar core structure but lacks the propoxybenzamide moiety.
Oxazolo[5,4-d]pyrimidines: These compounds also feature an oxazole ring fused with a pyridine or pyrimidine ring and exhibit similar biological activities.
Uniqueness
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propoxybenzamide moiety differentiates it from other similar compounds, potentially enhancing its biological activity and specificity.
Properties
Molecular Formula |
C23H21N3O4 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide |
InChI |
InChI=1S/C23H21N3O4/c1-3-12-29-17-7-4-6-15(13-17)22(27)25-18-14-16(9-10-19(18)28-2)23-26-21-20(30-23)8-5-11-24-21/h4-11,13-14H,3,12H2,1-2H3,(H,25,27) |
InChI Key |
RVRCCDMCQUDIOK-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenoxy)-2-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide](/img/structure/B277897.png)


![N-(6-{[(cinnamoylamino)carbothioyl]amino}-1,3-benzothiazol-2-yl)propanamide](/img/structure/B277900.png)
![N-{3-[(4-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B277903.png)


![N-(4-methyl-3-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B277907.png)
![N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2,2,2-trifluoroacetamide](/img/structure/B277908.png)
![3,4-dimethoxy-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide](/img/structure/B277912.png)
![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-methylbutanamide](/img/structure/B277914.png)

![2-(3,5-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B277919.png)
![Ethyl 5-{[(4-methoxyphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B277926.png)
